molecular formula C14H12N4O B14452501 [(E)-Phenyldiazenyl](2-phenylhydrazinylidene)acetaldehyde CAS No. 74119-53-2

[(E)-Phenyldiazenyl](2-phenylhydrazinylidene)acetaldehyde

Cat. No.: B14452501
CAS No.: 74119-53-2
M. Wt: 252.27 g/mol
InChI Key: AEFUORXWELXMNC-UHFFFAOYSA-N
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Description

(E)-Phenyldiazenylacetaldehyde is an organic compound with the chemical formula C₁₄H₁₂N₄O This compound is known for its unique structure, which includes both a diazenyl group and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Phenyldiazenylacetaldehyde typically involves the reaction of an aldehyde with a hydrazine derivative. One common method is the condensation reaction between benzaldehyde and phenylhydrazine, followed by the introduction of a diazenyl group. The reaction conditions often include the use of an acid catalyst and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-Phenyldiazenylacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazones or other reduced forms.

    Substitution: The diazenyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce hydrazones.

Scientific Research Applications

(E)-Phenyldiazenylacetaldehyde has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Phenyldiazenylacetaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the formation of Schiff bases or other covalent adducts.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde Phenylhydrazone: Similar in structure but lacks the diazenyl group.

    Phenylhydrazine: Contains the hydrazinylidene group but lacks the aldehyde functionality.

    Azobenzene: Contains the diazenyl group but lacks the hydrazinylidene group.

Uniqueness

(E)-Phenyldiazenylacetaldehyde is unique due to the presence of both diazenyl and hydrazinylidene groups, which contribute to its diverse reactivity and potential applications. This dual functionality sets it apart from other similar compounds and makes it a valuable tool in various fields of research.

Properties

CAS No.

74119-53-2

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N'-anilino-2-oxo-N-phenyliminoethanimidamide

InChI

InChI=1S/C14H12N4O/c19-11-14(17-15-12-7-3-1-4-8-12)18-16-13-9-5-2-6-10-13/h1-11,15H

InChI Key

AEFUORXWELXMNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C=O)N=NC2=CC=CC=C2

Origin of Product

United States

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